molecular formula C21H25NO3 B6919736 N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide

N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide

Cat. No.: B6919736
M. Wt: 339.4 g/mol
InChI Key: GCZQOLOJVXUXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxymethyl group, and a naphthalene carboxamide moiety. Its molecular formula is C20H23NO3.

Properties

IUPAC Name

N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-3-25-19-11-10-17(13-16(19)14-23)22-20(24)21(2)12-6-8-15-7-4-5-9-18(15)21/h4-5,7,9-11,13,23H,3,6,8,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZQOLOJVXUXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2(CCCC3=CC=CC=C32)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the ethoxy and hydroxymethyl groups: These functional groups can be introduced through nucleophilic substitution reactions. For example, the ethoxy group can be added using ethyl iodide and a base, while the hydroxymethyl group can be introduced using formaldehyde and a reducing agent.

    Formation of the carboxamide: The final step involves the reaction of the intermediate compound with an amine, such as methylamine, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxy-3-hydroxymethyl-phenyl)acrylamide
  • 4-chloro-N-[4-ethoxy-3-(hydroxymethyl)phenyl]benzamide

Uniqueness

N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide is unique due to its specific combination of functional groups and its naphthalene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.